5,7-Difluorobenzothiazole

Descripción general

Descripción

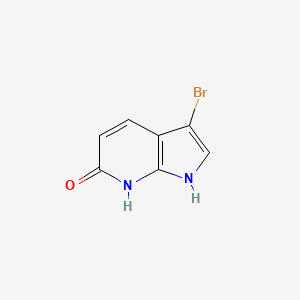

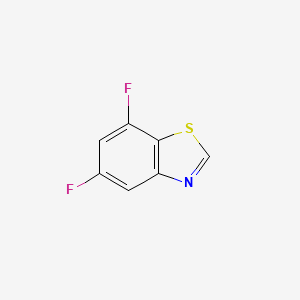

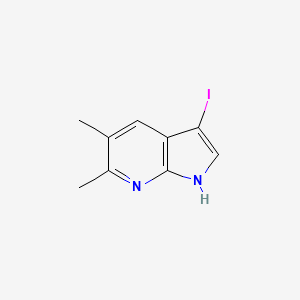

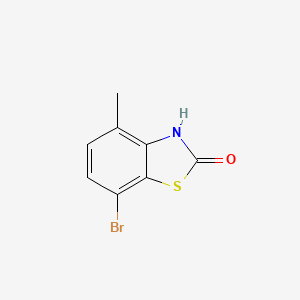

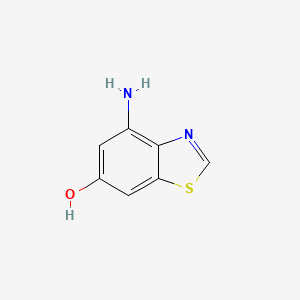

5,7-Difluorobenzothiazole is a derivative of benzothiazole . Benzothiazole is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous . Many of its derivatives, including 5,7-Difluorobenzothiazole, are found in commercial products or in nature .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 5,7-Difluorobenzothiazole, often involves condensation reactions . For instance, Schiff bases derived from 4,6-difluoro-2-amino benzothiazole have been synthesized from the condensation reaction of 4,6-difluoro-2-amino benzothiazole with different aromatic aldehydes .Molecular Structure Analysis

The molecular formula of 5,7-Difluorobenzothiazole is C7H3F2NS . The structure of benzothiazole-based molecules, such as 5,7-Difluorobenzothiazole, is characterized by a rigid conjugated system, which contributes to their unique optical properties .Chemical Reactions Analysis

Benzothiazole and its derivatives can be used to construct fluorescent probes . They can specifically interact with the analyte, thereby changing their luminescence characteristics to achieve the detection of the analyte .Physical And Chemical Properties Analysis

Benzothiazole and its derivatives exhibit good optical properties due to their rigid conjugated structure . The introduction of certain structures or functional groups on benzothiazole can be used to construct benzothiazole fluorescent probes .Aplicaciones Científicas De Investigación

Antitumor Properties

5,7-Difluorobenzothiazole and its analogues have shown potent and selective antitumor properties. They have been studied for their effectiveness in inducing DNA damage and cell cycle arrest in certain cancer cell lines. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (a related compound) has been found to induce cytotoxicity in MCF-7 sensitive cells, causing arrest in G1 and S phase and forming DNA adducts (Trapani et al., 2003). Another study highlighted the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating their potent cytotoxicity in specific human breast cell lines (Hutchinson et al., 2001).

DNA Interaction and Cell Cycle Effects

The fluorinated benzothiazole analogue, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been investigated for its ability to induce single-strand breaks and DNA-protein cross-links in MCF-7 breast cancer cells. This suggests that its anticancer activity might be attributed to these specific types of DNA damage (Brantley et al., 2006).

Role in Aryl Hydrocarbon Receptor Signaling

Some studies have explored the role of 5,7-Difluorobenzothiazole and related compounds in aryl hydrocarbon receptor (AhR) signaling. For example, 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole has been identified as a high-affinity ligand for the rat AhR, indicating its potential in affecting AhR-mediated biological processes (Bazzi et al., 2009).

Biochemical Interactions and Mechanisms

The biochemical interactions and mechanisms of benzothiazole derivatives, including fluorinated variants, are complex. They have been shown to interact with various enzymes and cellular pathways, indicating a multifaceted approach to their potential therapeutic uses. For instance, the antitumor activity of certain fluorinated benzothiazoles is linked to their interaction with cytochrome P450 enzymes (Stojković et al., 2006).

Material Science Applications

Beyond biomedical applications, 5,7-Difluorobenzothiazole has been investigated in the field ofmaterial science. For example, a study on 5,6-Difluorobenzothiazole-based conjugated polymers, closely related to 5,7-Difluorobenzothiazole, revealed their potential in creating materials with large band gaps and deep highest occupied molecular orbital levels. These polymers exhibited promising properties for applications in electroluminescent emission and as interlayers in solar cells (Sun et al., 2018).

Imaging and Diagnostic Applications

Another area of research involves the synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles, which could serve as probes for positron emission tomography (PET) imaging in cancer diagnosis. This research underlines the potential of benzothiazoles in developing novel imaging agents for detecting and tracking the progression of cancers (Wang et al., 2006).

Chemical Synthesis and Modifications

The chemical synthesis and modification of benzothiazole derivatives, including fluorinated versions, have also been a subject of study. Research in this area focuses on developing efficient synthetic routes and exploring the chemical properties of these compounds, which is crucial for their potential applications in various fields (Hatfield et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

5,7-difluoro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCQCBHFYJXBKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CS2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3219858.png)

![5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219869.png)

![6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3219877.png)

![methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3219887.png)

![3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219888.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,4-fluoro-1,3-dihydro-6-methyl-](/img/structure/B3219892.png)

![4-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219911.png)

![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B3219919.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3219932.png)

![1h-Pyrrolo[2,3-b]pyridine-6-carbonitrile,5-fluoro-2,3-dihydro-2-oxo-](/img/structure/B3219933.png)